N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C14H11N3O2S and its molecular weight is 285.32. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory Applications
Research has shown that derivatives of thiazolo[3,2-a]pyrimidine, including compounds structurally related to N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, possess significant anti-inflammatory potential. For instance, benzylidene oxazolo/thiazolo pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory capabilities using the protein denaturation method. Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) analyses revealed that compounds with certain substituents on the thiazolo pyrimidine nucleus exhibited enhanced anti-inflammatory effects (Sawant, Bansode, & Wadekar, 2012).
Antimicrobial Activity
Several studies have synthesized and tested thiazolo[3,2-a]pyrimidine derivatives for their antimicrobial properties. Novel derivatives have shown promising activity against various bacterial and fungal strains, surpassing even some reference drugs in efficacy. This suggests their potential application in developing new antimicrobial agents (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Anticancer Potential
Research into thiazolo[3,2-a]pyrimidine derivatives has also extended into the realm of cancer treatment. Compounds synthesized from related chemical structures have been evaluated for their cytotoxicity against various human cancer cell lines, including breast adenocarcinoma and cervical cancer cells. Some derivatives have exhibited promising IC₅₀ values, indicating their potential as anticancer agents. These findings underscore the versatility of thiazolo[3,2-a]pyrimidine derivatives in medicinal chemistry and their potential applications in cancer therapy (Nagarapu, Vanaparthi, Bantu, & Ganesh Kumar, 2013).
Mechanism of Action
Target of Action
The primary target of N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is Ribonuclease H (RNase H) . RNase H is an enzyme that plays a crucial role in the life cycle of HIV, making it an important target for HIV therapy .
Mode of Action
This compound interacts with RNase H by coordinating with magnesium ions, indicating its binding ability to the catalytic site of RNase H . This interaction inhibits the activity of RNase H, thereby disrupting the replication process of HIV .
Biochemical Pathways
The inhibition of RNase H affects the HIV replication pathway. RNase H is responsible for the degradation of the RNA strand in the RNA/DNA hybrids formed during reverse transcription in the HIV replication cycle . By inhibiting RNase H, this compound prevents the degradation of the RNA strand, thereby interrupting the replication of HIV .
Pharmacokinetics
The compound’s effectiveness against rnase h suggests that it has sufficient bioavailability to reach its target and exert its inhibitory effect .
Result of Action
The result of the action of this compound is the inhibition of HIV replication. By inhibiting RNase H, the compound prevents the degradation of the RNA strand in the RNA/DNA hybrids, which is a crucial step in the HIV replication cycle . This results in the disruption of the HIV replication process, thereby potentially reducing the viral load in the body .
Properties
IUPAC Name |
N-benzyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-12(15-8-10-4-2-1-3-5-10)11-9-16-14-17(13(11)19)6-7-20-14/h1-7,9H,8H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMICNGEIUVPHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN=C3N(C2=O)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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